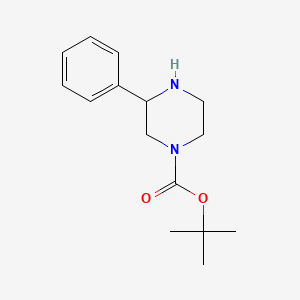
Tert-butyl 3-phenylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 3-phenylpiperazine-1-carboxylate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is related to a family of compounds that can be modified through various chemical reactions to produce a range of derivatives with potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of tert-butyl 3-phenylpiperazine-1-carboxylate derivatives can involve nucleophilic substitutions and radical reactions. For instance, tert-butyl phenylazocarboxylates can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions, leading to azocarboxamides when aliphatic amines are used . Additionally, the benzene ring can be modified through radical reactions, which include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-phenylpiperazine-1-carboxylate derivatives can be confirmed through various spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single crystal XRD data . The compound crystallized in the monoclinic crystal system with specific unit cell parameters, and the molecules in the structure are linked through weak intermolecular interactions and aromatic π–π stacking interactions .
Chemical Reactions Analysis
The tert-butyl 3-phenylpiperazine-1-carboxylate derivatives can undergo various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives can react with L-selectride to give cis isomers, which can be further transformed into trans isomers through the Mitsunobu reaction followed by alkaline hydrolysis . Another derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-phenylpiperazine-1-carboxylate derivatives can be deduced from their molecular structures and the nature of their substituents. For instance, the crystalline structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate suggests that it has a three-dimensional architecture due to intermolecular interactions . The biological evaluation of this compound showed poor antibacterial and moderate anthelmintic activity, indicating that its physical and chemical properties influence its biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Syntheses : Tert-butyl 3-phenylpiperazine-1-carboxylate and its derivatives are used in stereoselective syntheses. For instance, V. Boev et al. (2015) reported the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the compound's utility in stereoselective reactions (Boev et al., 2015).
Alkoxycarbonylation and Radical Reactions : This compound is involved in C3-alkoxycarbonylation and radical reactions. Xie et al. (2019) utilized tert-butyl carbazate in the efficient preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Use in Fluorous Synthesis : J. Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, including tert-butyl 3-phenylpiperazine-1-carboxylate, as reagents for protecting carboxylic acids in fluorous synthesis (Pardo et al., 2001).
Diels-Alder Reactions : It's used in Diels-Alder reactions. A. Padwa et al. (2003) demonstrated its role in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan (Padwa et al., 2003).
Formation of Novel Compounds : Tert-butyl 3-phenylpiperazine-1-carboxylate is integral in synthesizing novel compounds, such as spirocyclic indoline lactones and phenylazocarboxylates, as shown by Hodges et al. (2004) and Jasch et al. (2012) respectively (Hodges et al., 2004), (Jasch et al., 2012).
Applications in Drug Synthesis and Biological Studies
Intermediate in Drug Synthesis : It serves as an important intermediate in synthesizing various drugs, as detailed by Chen Xin-zhi (2011) and Binliang Zhang et al. (2018) for Jak3 inhibitors and anticancer drugs, respectively (Chen Xin-zhi, 2011), (Zhang et al., 2018).
Anticorrosive Property : In materials science, B. Praveen et al. (2021) explored its anticorrosive behavior, indicating its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021).
Biological Evaluation : It's also used in biological evaluations. For instance, M. Doležal et al. (2006) conducted studies on substituted pyrazinecarboxamides, which include tert-butyl 3-phenylpiperazine-1-carboxylate, to evaluate anti-mycobacterial and antifungal activities (Doležal et al., 2006).
Chiral Brønsted Acid Catalysis : T. Hashimoto et al. (2011) highlighted its use in asymmetric Mannich-type reactions as part of chiral Brønsted acid catalysis (Hashimoto et al., 2011).
Mechanism of Action
The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism. The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction. This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
The pharmacokinetics of piperazine derivatives can vary, but they are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
properties
IUPAC Name |
tert-butyl 3-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRFJZULVYGVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370689 | |
| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-phenylpiperazine-1-carboxylate | |
CAS RN |
502649-25-4 | |
| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylpiperazine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

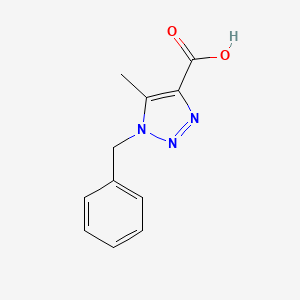

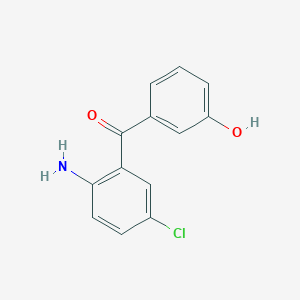

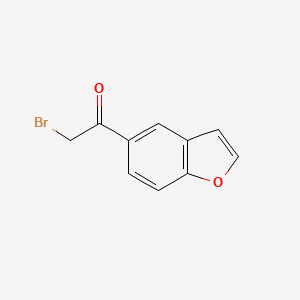

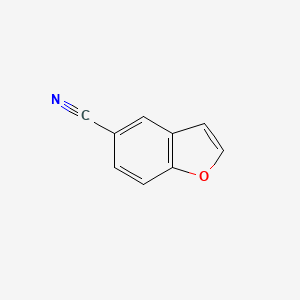


![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)